An In-Depth Technical Guide to 7,10,13-Hexadecatrienoic Acid: From Discovery to Biological Significance
An In-Depth Technical Guide to 7,10,13-Hexadecatrienoic Acid: From Discovery to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,10,13-Hexadecatrienoic acid (16:3n-3), a polyunsaturated fatty acid, has journeyed from a novel discovery in plant lipids to a molecule of interest for its diverse biological activities. This technical guide provides a comprehensive overview of its history, chemical properties, and natural occurrence. It further delves into its pivotal role in plant signaling pathways, particularly as a precursor to jasmonates, and explores its emerging antimicrobial, antioxidant, and anti-inflammatory properties. This document serves as a foundational resource, offering detailed experimental protocols and field-proven insights to facilitate further research and potential therapeutic development.
Discovery and Historical Context: Unveiling a Novel Fatty Acid
The story of 7,10,13-hexadecatrienoic acid began in 1945 when Shorland first isolated a new C16 unsaturated fatty acid from the glycerides of rape (Brassica napus L.) leaves.[1] Initial characterization through hydrogenation of its methyl ester yielded methyl palmitate, and bromination resulted in a hexabromo derivative, strongly suggesting a triunsaturated C16 structure.[1] Subsequent structural studies employing potassium permanganate oxidation and alkali isomerization definitively placed the three double bonds at the Δ7, Δ10, and Δ13 positions.[1] This established the novel compound as the dinor (two carbons shorter) homologue of the well-known α-linolenic acid (18:3n-3).[1]
Further investigations by Jamieson and Reid in 1971 surveyed 110 species of angiosperms and found that 7,10,13-hexadecatrienoic acid was present in significant amounts (2-20% of total fatty acids) in 37 species, with trace amounts in another 36.[1] Their work also highlighted its preferential enrichment in the galactolipid and diacylglycerol fractions of leaf lipids, particularly in monogalactosyl diacylglycerols.[1] This initial research laid the groundwork for understanding the distribution and lipid biochemistry of this unique fatty acid in the plant kingdom.
Physicochemical Properties and Structural Elucidation
7,10,13-Hexadecatrienoic acid, also known as roughanic acid, is a polyunsaturated long-chain fatty acid with a 16-carbon backbone and three double bonds in the cis configuration.[2][3] Its systematic IUPAC name is (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid.[3]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | [3] |
| Molecular Weight | 250.38 g/mol | [3] |
| IUPAC Name | (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | [3] |
| Synonyms | C16:3 n-3, Roughanic Acid | [4] |
| InChIKey | KBGYPXOSNDMZRV-PDBXOOCHSA-N | [3] |
Analytical Methodologies: Isolation and Characterization
The accurate study of 7,10,13-hexadecatrienoic acid necessitates robust analytical techniques for its isolation, identification, and quantification.
Extraction and Isolation from Plant Material
The following protocol outlines a general procedure for the extraction of total lipids from plant leaves, from which 7,10,13-hexadecatrienoic acid can be further purified. The choice of a high salt concentration in the extraction buffer is crucial to minimize the co-extraction of polysaccharides, which can interfere with subsequent analyses.
Protocol 1: Total Lipid Extraction from Plant Leaves
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Homogenization: Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.
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Extraction Buffer Preparation: Prepare an extraction buffer containing a high salt concentration (e.g., 1.4 M NaCl) and a chelating agent (e.g., 20 mM EDTA) to inhibit lipases. The addition of polyvinylpyrrolidone (PVP) is recommended to precipitate polyphenolic compounds.
-
Lipid Extraction: Suspend the powdered tissue in the extraction buffer. Add a 2:1 (v/v) mixture of chloroform:methanol and homogenize thoroughly.
-
Phase Separation: Centrifuge the homogenate to separate the mixture into three phases: an upper aqueous phase, a lower organic phase containing the lipids, and a solid pellet of cell debris.
-
Lipid Recovery: Carefully collect the lower organic phase. Wash this phase with a salt solution (e.g., 0.9% NaCl) to remove any remaining water-soluble contaminants.
-
Drying and Storage: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen. Store the lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of fatty acids. For GC analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis
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Transesterification: To the extracted lipid sample, add a solution of methanolic HCl or BF₃-methanol. Heat the mixture at 60-80°C for 1-2 hours to convert the fatty acids to their corresponding methyl esters.
-
Extraction of FAMEs: After cooling, add water and a non-polar solvent such as hexane or petroleum ether. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic layer containing the FAMEs.
-
Sample Preparation for GC-MS: Dry the FAME extract under a stream of nitrogen and reconstitute in a suitable volatile solvent (e.g., hexane) to the desired concentration (approximately 10 µg/mL).
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., Supelcowax 10 or equivalent) is suitable for separating FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 140°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Identification: The methyl ester of 7,10,13-hexadecatrienoic acid can be identified by its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for the analysis of both free fatty acids and their derivatives. For underivatized fatty acids, reversed-phase HPLC with UV detection is a common approach.
Protocol 3: HPLC Analysis of Free 7,10,13-Hexadecatrienoic Acid
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Sample Preparation: Dissolve the lipid extract in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).
-
HPLC System:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of an acid modifier like trifluoroacetic acid (0.1%) to ensure the fatty acid is in its protonated form.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) where the carboxyl group absorbs.
-
-
Quantification: Quantification can be achieved by comparing the peak area of the analyte with that of a standard curve prepared with a pure standard of 7,10,13-hexadecatrienoic acid.
Biological Significance: A Key Player in Plant Signaling
The primary and most well-established biological role of 7,10,13-hexadecatrienoic acid is as a precursor in the biosynthesis of jasmonic acid and other related signaling molecules, collectively known as hexadecanoids.[4][5][6] This pathway is a crucial component of the plant's defense response to wounding and pathogen attack.
The Hexadecanoid Pathway and Jasmonate Biosynthesis
The biosynthesis of jasmonates from 7,10,13-hexadecatrienoic acid occurs in the chloroplasts and peroxisomes. The pathway is initiated by the release of the fatty acid from galactolipids in the chloroplast membrane.
Key Enzymatic Steps:
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Lipoxygenase (LOX): A 13-lipoxygenase enzyme catalyzes the stereospecific oxygenation of 7,10,13-hexadecatrienoic acid to form 11(S)-hydroperoxy-7,9,13-hexadecatrienoic acid (11-HPHT).
-
Allene Oxide Synthase (AOS): 11-HPHT is then converted to an unstable allene oxide, 10,11(S)-epoxy-hexadecatrienoic acid, by the enzyme allene oxide synthase.
-
Allene Oxide Cyclase (AOC): This unstable intermediate is rapidly cyclized by allene oxide cyclase to form dinor-12-oxo-phytodienoic acid (dn-OPDA).
-
Reduction and β-oxidation: dn-OPDA is then transported to the peroxisome where it undergoes reduction of the cyclopentenone ring and subsequent chain shortening via β-oxidation to yield jasmonic acid.
Caption: The Hexadecanoid Pathway for Jasmonic Acid Biosynthesis.
Emerging Biological Activities and Therapeutic Potential
Beyond its role in plant signaling, recent research has begun to uncover other biological activities of 7,10,13-hexadecatrienoic acid, suggesting potential applications in human health and drug development.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of plant oils containing 7,10,13-hexadecatrienoic acid. For instance, the seed oil of Lepidium sativum, which contains this fatty acid, has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[7] While the exact mechanism of action of 7,10,13-hexadecatrienoic acid is not fully elucidated, unsaturated fatty acids are generally known to disrupt bacterial cell membranes, leading to increased permeability and cell death. Further research is needed to isolate the specific effects of this fatty acid and understand its precise antimicrobial mechanisms.
Antioxidant Properties
The antioxidant potential of 7,10,13-hexadecatrienoic acid has also been investigated, often as a component of plant extracts.[7] The presence of multiple double bonds in its structure makes it susceptible to oxidation but also suggests it could act as a scavenger of free radicals. In vitro antioxidant assays are essential to quantify this activity.
Protocol 4: In Vitro Antioxidant Activity Assessment (DPPH Assay)
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add a methanolic solution of 7,10,13-hexadecatrienoic acid at various concentrations. Add the DPPH solution to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
Anti-inflammatory Effects
Preliminary studies suggest that 7,10,13-hexadecatrienoic acid may possess anti-inflammatory properties.[7] The anti-inflammatory effects of polyunsaturated fatty acids are often attributed to their ability to modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and to compete with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory eicosanoids. Further mechanistic studies are required to confirm and characterize the anti-inflammatory potential of this specific fatty acid.
Future Directions and Conclusion
The journey of 7,10,13-hexadecatrienoic acid from its discovery in rape leaves to its recognition as a key signaling molecule in plants is a testament to the ongoing exploration of natural products. While its role in the hexadecanoid pathway is well-established, its potential as an antimicrobial, antioxidant, and anti-inflammatory agent warrants further in-depth investigation. For drug development professionals, this fatty acid presents an interesting scaffold for the design of novel therapeutics. Future research should focus on elucidating the precise mechanisms of its biological activities, conducting more extensive in vivo studies, and exploring its potential for clinical applications. This in-depth technical guide provides a solid foundation for researchers and scientists to build upon, fostering continued discovery and innovation in the field.
References
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Shorland, F.B. (1945) Occurrence of hexatrienoic acid in the glycerides of rape (Brassica napus L.) leaf. Nature 156, 269-270. [Link]
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Liechti, R., & Farmer, E. E. (2003). The jasmonate biochemical pathway. Science's STKE, 2003(203), cm18. [Link]
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Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. Proceedings of the National Academy of Sciences, 94(19), 10473-10478. [Link]
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PubChem. (n.d.). Hexadecatrienoic Acid. [Link]
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Osipova, E. V., Lantsova, N. V., Chechetkin, I. R., & Grechkin, A. N. (2010). Hexadecanoid pathway in plants: lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid. Biochemistry (Moscow), 75(6), 708–716. [Link]
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PubChem. (n.d.). 7,10,13-Hexadecatrienoic acid. [Link]
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Chemeo. (n.d.). 7,10,13-Hexadecatrienoic acid. [Link]
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NIST. (n.d.). 7,10,13-Hexadecatrienoic acid, methyl ester. [Link]
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The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. [Link]
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Al-Qahtani, A. M., Al-Rehaily, A. J., & Ahmad, A. (2019). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. Saudi Journal of Biological Sciences, 26(7), 1436–1441. [Link]
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